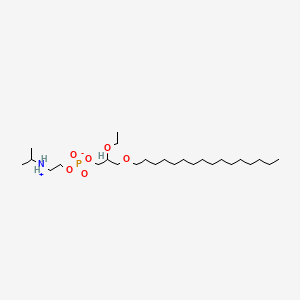
Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of CP-44 involves complex organic synthesis techniques. The preparation methods include:
Synthetic Routes: The compound is synthesized using a combination of mRNA display screening and structure-based drug design (SBDD).
Reaction Conditions: The synthesis typically involves multiple steps, including peptide bond formation, cyclization to form the macrocyclic structure, and purification to obtain the final product.
Industrial Production Methods: Industrial production of CP-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization and purification steps.
化学反应分析
CP-44 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.
Substitution: CP-44 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
CP-44 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CP-44 is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: In biological research, CP-44 is used to study the inhibition of PCSK9, a protein involved in cholesterol metabolism.
Medicine: CP-44 has potential therapeutic applications in the treatment of cardiovascular diseases.
Industry: In the pharmaceutical industry, CP-44 serves as a lead compound for the development of new PCSK9 inhibitors.
作用机制
CP-44 exerts its effects by inhibiting the activity of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, CP-44 increases the number of LDLR available to remove LDL cholesterol from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include the binding of CP-44 to PCSK9, preventing its interaction with LDLR, and promoting the recycling of LDLR to the cell surface .
相似化合物的比较
CP-44 is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which enhances its binding affinity and stability. Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
CP-44’s uniqueness lies in its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and siRNA-based therapies .
属性
CAS 编号 |
128723-54-6 |
|---|---|
分子式 |
C26H56NO6P |
分子量 |
509.7 g/mol |
IUPAC 名称 |
(2-ethoxy-3-hexadecoxypropyl) 2-(propan-2-ylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(31-6-2)24-33-34(28,29)32-22-20-27-25(3)4/h25-27H,5-24H2,1-4H3,(H,28,29) |
InChI 键 |
QYZIFENMIRZXEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















